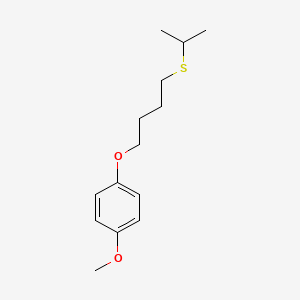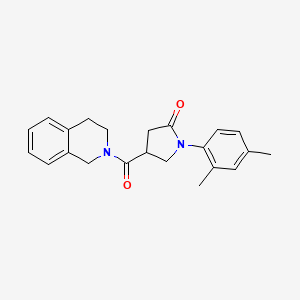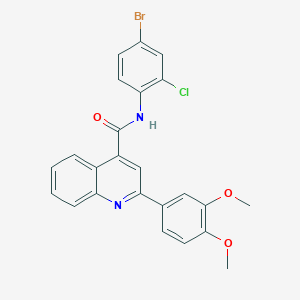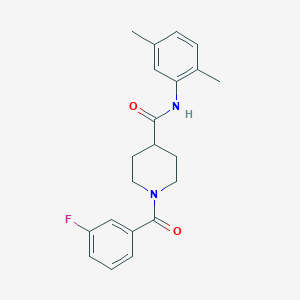![molecular formula C17H16ClN5O B4875538 N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4875538.png)
N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a tetrazole ring, a chlorobenzyl group, and a methylphenyl group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the tetrazole intermediate.
Introduction of the Methylphenyl Group: This step involves the coupling of the methylphenyl group to the tetrazole ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced species.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group might yield a carboxylic acid, while reduction of the tetrazole ring could produce an amine derivative.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the study of enzyme inhibition or receptor binding.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including its role as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide: can be compared with other tetrazole-containing compounds, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity not observed in other tetrazole derivatives. Its structural features allow for diverse interactions with biological targets, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-12-6-2-4-8-14(12)17-20-22-23(21-17)11-16(24)19-10-13-7-3-5-9-15(13)18/h2-9H,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKHYGHEMCJMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4875470.png)
![methyl N-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}glycinate](/img/structure/B4875472.png)

![N-(2,4-difluorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4875484.png)

![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(NAPHTHALEN-1-YL)CARBAMOYL]BUTANOATE](/img/structure/B4875505.png)
![2-[2-Chloro-4-[[3-(dimethylamino)propylamino]methyl]-6-methoxyphenoxy]acetamide;dihydrochloride](/img/structure/B4875518.png)
![N~2~-(3-chlorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4875527.png)
![(4-Chlorophenyl) 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B4875533.png)
![1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B4875548.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B4875562.png)
![5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4875565.png)
